2-(2-Chlorophenyl)naphtho[2,1-b]furan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H11ClO |
|---|---|
Molecular Weight |
278.7 g/mol |
IUPAC Name |
2-(2-chlorophenyl)benzo[e][1]benzofuran |
InChI |
InChI=1S/C18H11ClO/c19-16-8-4-3-7-14(16)18-11-15-13-6-2-1-5-12(13)9-10-17(15)20-18/h1-11H |
InChI Key |
BJJMZLJZPZRFNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chlorophenyl Naphtho 2,1 B Furan and Naphtho 2,1 B Furan Derivatives
Precursor-Based Syntheses of 2-(2-Chlorophenyl)naphtho[2,1-b]furan Analogues
The synthesis of specifically substituted naphtho[2,1-b]furans, such as the 2-(2-chlorophenyl) derivative, often relies on the use of appropriately functionalized precursors. Naphthols are particularly common and versatile starting materials for these syntheses.
Utilizing Naphthols as Starting Materials
Naphthols are widely used as precursors for the synthesis of the naphtho[2,1-b]furan (B1199300) ring system. medcraveonline.commdpi.comrsc.orgscielo.org.mxresearchgate.netrsc.orgmdpi.comresearchgate.net A general and efficient method involves the reaction of 2-naphthol (B1666908) with various reagents to construct the fused furan (B31954) ring.
For instance, the reaction of 2-hydroxy-1-naphthaldehyde (B42665), derived from 2-naphthol, with chloroacetone (B47974) in the presence of potassium carbonate yields 2-acetylnaphtho[2,1-b]furan. medcraveonline.comrsc.org This intermediate can then be further functionalized.
A more direct approach to 2-arylnaphtho[2,1-b]furans involves the reaction of 2-naphthol with a suitable partner. While a direct synthesis of this compound from 2-naphthol is not explicitly detailed, analogous syntheses provide a clear pathway. For example, the synthesis of 2-aryl-1,2-dihydronaphtho[2,1-b]furans has been achieved through the reaction of a 2-naphthol Mannich base with pyridinium (B92312) salts. mdpi.com
A plausible and highly effective strategy for the synthesis of this compound would involve a palladium-catalyzed cross-coupling reaction. This would typically start with the synthesis of a 2-halonaphtho[2,1-b]furan, which can be prepared from 2-naphthol. This halo-derivative can then undergo a Suzuki-Miyaura coupling with (2-chlorophenyl)boronic acid. The Suzuki coupling has been successfully employed for the synthesis of various 2-arylbenzo[b]furans, demonstrating its applicability to this class of compounds. nih.gov
Another powerful cross-coupling strategy is the Sonogashira reaction. This would involve the coupling of a 2-halonaphthol with 1-chloro-2-ethynylbenzene, followed by an intramolecular cyclization to form the desired this compound. The Sonogashira reaction is a well-established method for forming carbon-carbon bonds between aryl halides and terminal alkynes. mdpi.comscielo.org.mx
The following table summarizes representative examples of synthetic methods for naphtho[2,1-b]furan derivatives, highlighting the versatility of these approaches.
| Reaction Type | Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| [3+2] Cycloaddition | 2-Hydroxy-1,4-naphthoquinone, (2-chlorophenyl)acetylene | Visible blue LEDs (460 nm), acetonitrile | 2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione | 56 | mdpi.com |
| Multi-component | Meldrum's acid, 4-chlorophenylglyoxal, β-naphthol | Et3N, CH3CN, rt, 24 h; then HCl/AcOH, Reflux, 1h | 2-(2-(4-Chlorophenyl)naphtho[2,1-b]furan-1-yl)acetic acid | 85 | nih.gov |
| Annulation | 2,3-Dibromo-6,7-dimethylnaphthalene-1,4-dione, 2-phenylbenzofuran (B156813) | 4CzIPN, Benzene (B151609), Blue LED | 7,8-Dimethyl-6-phenylanthra[1,2-b]furan-5,10-dione | 84 | medcraveonline.com |
| Intramolecular Cyclization | 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan | Ac2O | 3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde | - | researchgate.net |
| Synthesis from Naphthol | 2-Hydroxy-1-naphthaldehyde, Chloroacetone | K2CO3, Acetone, Reflux | 2-Acetylnaphtho[2,1-b]furan | - | rsc.orgrsc.org |
Catalytic Strategies in Naphtho[2,1-b]furan Synthesis
Catalysis offers efficient and selective routes to naphtho[2,1-b]furans, minimizing waste and often allowing for milder reaction conditions. Both organocatalytic and metal-catalyzed methods have been successfully developed.
Organocatalysis provides a metal-free alternative for constructing the naphtho[2,1-b]furan framework. A notable example is the formal (3+2) cycloaddition of 1,4-enediones with 2-naphthols, catalyzed by trifluoromethanesulfonic acid, which efficiently produces structurally diverse 3-vinylnaphthofurans with high yields and excellent (Z/E) selectivity. researchgate.netacs.org
Another powerful organocatalytic approach is the one-pot, three-component reaction between Meldrum's acid, arylglyoxals, and β-naphthol. arkat-usa.org In the presence of triethylamine (B128534) (Et₃N), this reaction proceeds via a Knoevenagel condensation followed by cyclization to afford various 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives in excellent yields without the need for expensive catalysts or chromatographic purification. arkat-usa.org Additionally, guanidinium (B1211019) chloride has been employed as an effective polyfunctional organocatalyst in the three-component coupling of 2-aminopyridines, naphthols, and aqueous glyoxal (B1671930) to synthesize polysubstituted 1,2-dihydronaphtho[2,1-b]furans. rsc.org
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
| Formal (3+2) Cycloaddition | Trifluoromethanesulfonic acid | 1,4-Enediones, 2-Naphthols | 3-Vinylnaphthofurans | researchgate.net, acs.org |
| Three-component reaction | Triethylamine (Et₃N) | Meldrum's acid, Arylglyoxals, β-Naphthol | 2-(2-(Aryl)naphtho[2,1-b]furan-1-yl)acetic acids | arkat-usa.org |
| Three-component coupling | Guanidinium chloride | 2-Aminopyridines, Naphthols, Glyoxal | Polysubstituted 1,2-dihydronaphtho[2,1-b]furans | rsc.org |
Transition metal catalysis is a cornerstone for the synthesis of furan-containing heterocycles. researchgate.net Palladium catalysts are widely used; for example, a Pd-catalyzed cascade reaction involving allenylation, 6π-electrocyclization, and 1,3-H migration has been developed for the synthesis of naphtho[1,2-b]furans from propargyl carboxylates. researchgate.net Another palladium-catalyzed process is the reverse hydrogenolysis of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones. rsc.org
Non-precious metals like iron and copper have also been employed. nih.gov For the related benzofuran (B130515) systems, one-pot processes using iron(III)-catalyzed halogenation followed by iron- or copper-catalyzed O-arylation have been developed. nih.gov Rhodium catalysts, such as Rh₂(OAc)₄, are effective in the cycloaddition of 1,2-diazonaphthoquinones with enol ethers to give dihydronaphthofurans. researchgate.net Furthermore, gold(I) has been shown to catalyze cascade cyclizations to construct complex fused furan scaffolds. researchgate.net
The use of ultrasound irradiation offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. This technique has been successfully applied to the synthesis of benzofuran derivatives, which shares mechanistic similarities with naphthofuran synthesis. A one-pot, sequential method for synthesizing 2-substituted benzofurans involves a Sonogashira coupling followed by tandem C-C/C-O bond formation under ultrasound irradiation. nih.gov The Rap-Stoermer reaction, used to create new prototypes containing a methanone (B1245722) linker between a benzo(naphtho)furan ring and a pyridine (B92270) moiety, has also been shown to be efficient under ultrasound-assisted conditions. researchgate.net Similarly, the synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones) via oxidative cyclization is accelerated by ultrasonic irradiation. univ.kiev.ua
Functionalization and Derivatization of the Naphtho[2,1-b]furan Core
The introduction of various substituents onto the naphtho[2,1-b]furan skeleton is crucial for modulating its chemical and biological properties.
The synthesis of 2-aryl and 2-haloaryl substituted naphtho[2,1-b]furans, such as the title compound this compound, can be achieved through several methods. A direct approach involves the previously mentioned one-pot, three-component reaction of arylglyoxals, Meldrum's acid, and β-naphthol, which yields 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives. arkat-usa.org
A metal-free method for the selective oxidative transformation of 2-naphthols with terminal alkynes has been reported to produce 2-arylnaphtho[2,1-b]furans in good yields. researchgate.net This reaction is believed to proceed through a free-radical-mediated pathway involving sp² C-H bond activation, C-C coupling, and C-O cyclization. researchgate.net
While a specific synthesis for this compound was not detailed in the reviewed literature, the synthesis of the closely related isomer, 2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione, has been accomplished through a visible-light-mediated [3+2] cycloaddition reaction, highlighting a modern synthetic route to such haloaryl derivatives. mdpi.com The synthesis of 2-aryl-1,2-dihydronaphtho[2,1-b]furans has also been achieved through the reaction of a 2-naphthol Mannich base with pyridinium salts. rsc.org These examples demonstrate the feasibility of introducing substituted aryl groups, including those with halogen atoms like chlorine, at the 2-position of the naphtho[2,1-b]furan core.
| Method | Reactants | Product Type | Key Feature | Reference |
| Three-component reaction | Arylglyoxals, Meldrum's acid, β-Naphthol | 2-(2-(Aryl)naphtho[2,1-b]furan-1-yl)acetic acids | One-pot, organocatalyzed | arkat-usa.org |
| Oxidative Annulation | 2-Naphthols, Terminal alkynes | 2-Arylnaphtho[2,1-b]furans | Metal-free, radical-mediated | researchgate.net |
| Visible-light-mediated [3+2] cycloaddition | 2-Hydroxynaphthoquinones, Alkynes | 2-(Aryl)naphtho[2,3-b]furan-4,9-diones | Photochemical synthesis | mdpi.com |
| Reaction with Pyridinium Salts | 2-Naphthol Mannich base, Pyridinium salts | 2-Aryl-1,2-dihydronaphtho[2,1-b]furans | Functionalization of dihydronaphthofuran | rsc.org |
Modification at the Furan Moiety
The furan ring within the naphtho[2,1-b]furan system is a key site for chemical modification, allowing for the introduction of diverse functionalities and the construction of more complex heterocyclic systems. Research has demonstrated that precursors such as 2-acetylnaphtho[2,1-b]furan and naphtho[2,1-b]furan-2-carbohydrazide (B1303883) serve as versatile starting materials for these transformations.
One common strategy involves the condensation of 2-acetylnaphtho[2,1-b]furan with reagents like malononitrile (B47326). This reaction, typically conducted in boiling benzene with ammonium (B1175870) acetate (B1210297) and acetic acid, yields 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan. medcraveonline.com This intermediate can be further reacted with hydrazines. For instance, treatment with phenylhydrazine (B124118) in boiling ethanol (B145695) leads to the formation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, proceeding through the elimination of malononitrile. medcraveonline.com
Another significant pathway begins with ethyl naphtho[2,1-b]furo-2-carboxylate, which is synthesized from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate. ijpcbs.comarkat-usa.org This ester is then converted to naphtho[2,1-b]furan-2-carbohydrazide by reacting it with hydrazine (B178648) hydrate. ijpcbs.comarkat-usa.org The resulting carbohydrazide (B1668358) is a crucial building block for introducing various heterocyclic moieties at the 2-position of the furan ring.
For example, the carbohydrazide can be reacted with aromatic aldehydes to produce N¹-[substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazides. ijpcbs.com These Schiff bases can then undergo oxidative cyclization using reagents like iodine and potassium carbonate in DMSO to form 2-(naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole (B15170650) derivatives. ijpcbs.com Similarly, the carbohydrazide can be condensed with 2-chloro-3-formylquinolines to form Schiff bases, which are then treated with chloroacetyl chloride to generate complex azetidinone-containing naphtho[2,1-b]furan derivatives. arkat-usa.org
These modifications are summarized in the table below, showcasing the versatility of the furan moiety in creating a diverse library of derivatives.
| Starting Material | Reagents | Product | Reference |
| 2-Acetylnaphtho[2,1-b]furan | Malononitrile, Ammonium acetate, Acetic acid | 2-(2,2-Dicyano-1-methylvinyl)naphtho[2,1-b]furan | medcraveonline.com |
| 2-(2,2-Dicyano-1-methylvinyl)naphtho[2,1-b]furan | Phenylhydrazine, Ethanol | 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan | medcraveonline.com |
| Ethyl naphtho[2,1-b]furo-2-carboxylate | Hydrazine hydrate, HCl | Naphtho[2,1-b]furan-2-carbohydrazide | ijpcbs.comarkat-usa.org |
| Naphtho[2,1-b]furan-2-carbohydrazide | Aromatic aldehydes | N¹-[Substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazide | ijpcbs.com |
| N¹-[Substituted-phenylmethylidene]naphtho[2,1-b]furan-2-carbohydrazide | Iodine, Potassium carbonate, DMSO | 2-(Naphtho[2,1-b]furan-2-yl)-5-(substituted)phenyl-1,3,4-oxadiazole | ijpcbs.com |
| Naphtho[2,1-b]furan-2-carbohydrazide | 2-Chloro-3-formylquinolines | Schiff Base | arkat-usa.org |
| Schiff Base from above | Chloroacetyl chloride | N-[3-Chloro-2-(2-chloroquinolin-3-yl)-4-oxoazetidin-1-yl]naphtho[2,1-b]furan-2-carboxamide | arkat-usa.org |
Regioselective Functionalization Techniques
Regioselective functionalization allows for the precise introduction of substituents at specific positions on the naphtho[2,1-b]furan core, which is essential for tuning the molecule's properties.
One notable example is the Vilsmeier-Haack reaction. The Vilsmeier formylation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan leads to the formation of 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net This reaction introduces a formyl group onto a newly formed pyrazole (B372694) ring attached to the furan, demonstrating a complex, multi-step regioselective transformation. researchgate.net
Metal-catalyzed cross-coupling reactions are also powerful tools for regioselective functionalization. A Suzuki coupling reaction has been successfully performed on bromo-substituted 2-arylnaphtho[2,1-b]furans, demonstrating that specific C-H bonds can be converted to C-Br bonds and then used as handles for introducing new aryl groups. rsc.org This highlights the utility of halogenated intermediates for further diversification.
Furthermore, direct thiolation at the furan ring has been achieved. Treating 2-arylnaphtho[2,1-b]furans with thiophenol in the presence of iodine and DMSO at 90 °C results in the synthesis of thiolated naphthofuran products. rsc.org This method provides a direct route to introduce sulfur-containing moieties onto the furan portion of the scaffold.
The table below details some of the regioselective functionalization techniques applied to the naphtho[2,1-b]furan system.
| Substrate | Reaction Type | Reagents | Product | Reference |
| 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan | Vilsmeier formylation | Vilsmeier reagent (e.g., POCl₃/DMF) | 3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | researchgate.net |
| Bromo-substituted 2-arylnaphtho[2,1-b]furan | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl-substituted naphtho[2,1-b]furan | rsc.org |
| 2-Arylnaphtho[2,1-b]furan | Thiolation | Thiophenol, Iodine, DMSO | Thioether-linked naphtho[2,1-b]furan | rsc.org |
Advanced Structural Elucidation and Spectroscopic Analysis
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic analysis provides a wealth of information regarding the electronic and vibrational states of a molecule, its elemental composition, and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum of naphtho[2,1-b]furan (B1199300) derivatives, aromatic protons typically resonate in the downfield region, often between δ 7.0 and 9.6 ppm. For instance, in a related compound, 2-(p-tolyl)naphtho[2,1-b]furan-1-carbaldehyde, the aldehydic proton appears as a singlet at δ 10.27 ppm, while the naphthyl and phenyl protons are observed in the range of δ 7.34-9.54 ppm. rsc.org The specific chemical shifts and coupling constants of the protons in 2-(2-Chlorophenyl)naphtho[2,1-b]furan would provide a unique fingerprint for its structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Aromatic carbons in naphtho[2,1-b]furan systems typically appear in the range of δ 100-160 ppm. For example, in 2-(4-(trifluoromethyl)phenyl)naphtho[2,1-b]furan-1-carbaldehyde, the carbon signals are observed between δ 111.6 and 164.2 ppm, with the carbonyl carbon at δ 186.0 ppm. rsc.org
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing connectivity between protons and carbons. nih.gov COSY identifies proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of complex spectra. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Naphtho[2,1-b]furan Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-(p-tolyl)naphtho[2,1-b]furan-1-carbaldehyde | 10.27 (s, 1H), 9.54 (d, 1H), 7.34-7.92 (m, 9H), 2.44 (s, 3H) | 186.8, 167.5, 152.4, 141.4, 131.4, 129.8, 129.7, 128.6, 128.5, 128.0, 127.9, 126.8, 125.8, 125.4, 120.2, 120.0, 111.7, 21.6 | rsc.org |
| 2-(4-bromophenyl)naphtho[2,1-b]furan-1-carbaldehyde | 10.32 (s, 1H), 9.50 (d, 1H), 7.59-7.99 (m, 8H) | 186.2, 165.4, 152.7, 132.3, 131.5, 131.1, 128.7, 128.5, 128.4, 127.7, 127.6, 127.0, 125.7, 125.6, 120.7, 120.2, 111.6 | rsc.org |
| 3-(4-Chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan | 8.21 (d, 1H), 7.90-8.02 (m, 4H), 7.75 (d, 1H), 7.45-7.64 (m, 4H), 2.91 (s, 3H) | Not explicitly provided | iucr.org |
Note: This table presents data for analogues to illustrate typical chemical shift ranges. The exact values for this compound would require experimental determination.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition and molecular formula of a compound. researchgate.netnih.gov
For this compound, the molecular formula is C₁₈H₁₁ClO. The expected exact mass can be calculated and compared with the experimentally determined value from HRMS to confirm the molecular formula. For instance, the molecular ion peak [M]⁺ for the related 2-phenylnaphtho[2,1-b]furan-1-carbaldehyde was observed at m/z 272.0838, which is consistent with its calculated exact mass for C₁₉H₁₂O₂. rsc.org Similarly, for an analogue, 3-(4-chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, the mass spectrum showed molecular ion peaks at m/z 356 [M]⁺ and 358 [M+2]⁺, which is characteristic for a compound containing one chlorine atom. iucr.org
Table 2: High-Resolution Mass Spectrometry Data for Related Naphthofuran Derivatives
| Compound | Molecular Formula | Calculated m/z [M]⁺ | Found m/z [M]⁺ | Reference |
| 2-phenylnaphtho[2,1-b]furan-1-carbaldehyde | C₁₉H₁₂O₂ | 272.0837 | 272.0838 | rsc.org |
| 2-(4-bromophenyl)naphtho[2,1-b]furan-1-carbaldehyde | C₁₉H₁₁BrO₂ | 349.9942 | 349.9943 | rsc.org |
| 2-(2-chlorophenyl)-6-methoxybenzofuran-3-carbaldehyde | C₁₆H₁₁ClO₃ | 286.0397 | 286.0400 | rsc.org |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. vscht.cz It is a valuable tool for identifying the presence of specific functional groups within a molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. libretexts.org The C-O-C stretching of the furan (B31954) ring is expected to be in the 1250-1050 cm⁻¹ region. The C-Cl stretching vibration usually appears in the 800-600 cm⁻¹ range. Furthermore, characteristic bands for the aromatic C=C stretching vibrations of the naphthyl and phenyl rings would be observed in the 1600-1450 cm⁻¹ region. libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Stretch (Aryl Ether) | 1270-1230 |
| C-Cl Stretch | 800-600 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.
While the specific crystal structure of this compound is not detailed in the provided search results, analysis of its analogues provides valuable insights. For instance, the crystal structure of 7-bromo-1-(4-chlorophenylsulfanyl)-2-phenylnaphtho[2,1-b]furan reveals that the naphthofuran unit is essentially planar. nih.gov In this analogue, the S-bound 4-chlorophenyl ring is nearly perpendicular to the naphthofuran plane, with a dihedral angle of 83.34(3)°. nih.gov The 2-phenyl ring is rotated out of the naphthofuran plane by a dihedral angle of 15.23(5)°. nih.gov The crystal packing is stabilized by π–π stacking interactions between adjacent naphthofuran fragments and C—Cl⋯π interactions. nih.gov
Similarly, in 2-phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan, the naphthofuran unit is also nearly planar. nih.gov The 2-phenyl ring is rotated out of the naphthofuran plane by a dihedral angle of 48.21(6)°, and the phenylsulfinyl group's phenyl ring is almost perpendicular to the naphthofuran plane. nih.gov
The solid-state conformation of naphtho[2,1-b]furan derivatives is influenced by the nature and position of the substituents. The dihedral angle between the naphthofuran core and the phenyl substituent at the 2-position is a key conformational parameter. In the case of 7-bromo-2-phenylnaphtho[2,1-b]furan derivatives, this dihedral angle is relatively small, indicating a more coplanar arrangement. nih.gov In contrast, the presence of a bulky sulfinyl group at the 1-position, as seen in 2-phenyl-1-(phenylsulfinyl)naphtho[2,1-b]furan, leads to a larger dihedral angle for the 2-phenyl group. nih.gov The conformation of this compound in the solid state would be determined by the interplay of steric and electronic effects of the 2-chlorophenyl group.
Computational and Theoretical Investigations of 2 2 Chlorophenyl Naphtho 2,1 B Furan
Molecular Dynamics Simulations
Solvent Effects on Molecular Properties
There is no specific research detailing the impact of different solvents on the molecular properties of 2-(2-Chlorophenyl)naphtho[2,1-b]furan. Such studies, typically employing methods like the Polarizable Continuum Model (PCM), are crucial for understanding how the compound would behave in various reaction media. These investigations would theoretically calculate changes in dipole moment, stabilization energy, and the energies of frontier molecular orbitals (HOMO and LUMO) in solvents of varying polarity. This information is vital for optimizing reaction conditions and predicting solubility and reactivity. However, for this specific compound, such data has not been reported.
Mechanistic Computational Studies
Detailed mechanistic computational studies, which are essential for understanding the formation of this compound, are also absent from the current body of scientific literature.
Elucidation of Reaction Pathways and Transition States
No computational studies have been published that elucidate the specific reaction pathways and transition states involved in the synthesis of this compound. Such research would typically involve Density Functional Theory (DFT) calculations to map out the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This would provide a deep understanding of the reaction mechanism, including the rate-determining steps and the factors controlling regioselectivity. For instance, in a potential palladium-catalyzed synthesis, computational studies could clarify the energetics of oxidative addition, transmetalation, and reductive elimination steps.
Computational Validation of Synthetic Procedures
Consistent with the lack of mechanistic studies, there is no computational validation for any synthetic procedures leading to this compound. While synthetic routes for other naphtho[2,1-b]furan (B1199300) derivatives have been proposed and sometimes supported by computational data, this specific validation for the title compound is not available. Such a study would involve comparing experimentally observed yields and product ratios with computationally predicted outcomes, thereby confirming the proposed reaction mechanism and the reliability of the theoretical models used.
Reactivity and Reaction Mechanisms of Naphtho 2,1 B Furan Derivatives
Electrophilic Aromatic Substitution Reactions
The reactivity of the naphtho[2,1-b]furan (B1199300) system in electrophilic aromatic substitution (EAS) is largely governed by the electron-rich nature of the furan (B31954) ring. numberanalytics.comnumberanalytics.com The oxygen heteroatom donates electron density to the ring, making it significantly more susceptible to electrophilic attack than benzene (B151609). numberanalytics.comchemicalbook.com
Research indicates that for the naphtho[2,1-b]furan core, electrophilic substitution reactions such as formylation, acetylation, and bromination proceed with high regioselectivity at the C2-position of the furan ring. rsc.org This is consistent with the general reactivity patterns of furan, where the C2 (or α) position is the preferential site for electrophilic attack due to the greater stabilization of the cationic intermediate through resonance. chemicalbook.comyoutube.com
However, the reaction pathway can be altered under different conditions. For instance, an oxidative aromatic coupling of 2-arylnaphtho[2,1-b]furans using a DDQ/MsOH system does not react at the furan ring but instead proceeds regioselectively at the C5-position of the naphthalene (B1677914) moiety to form binaphtho[2,1-b]furans. rsc.org The directing influence of substituents on the aromatic rings determines the precise location of substitution, a principle known as regioselectivity. perlego.comstudysmarter.co.ukyoutube.com Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. youtube.comyoutube.com
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Naphtho[2,1-b]furans
| Starting Material | Reagents/Conditions | Position of Substitution | Product | Citation(s) |
|---|---|---|---|---|
| Naphtho[2,1-b]furan | Vilsmeier-Haack (POCl₃, DMF) | C2 | 2-Formylnaphtho[2,1-b]furan | rsc.org |
| Naphtho[2,1-b]furan | Ac₂O, SnCl₄ | C2 | 2-Acetylnaphtho[2,1-b]furan | rsc.org |
| Naphtho[2,1-b]furan | NBS, CH₂Cl₂ | C2 | 2-Bromonaphtho[2,1-b]furan | rsc.org |
| 2-Arylnaphtho[2,1-b]furan | DDQ, MsOH | C5 | 5,5'-Binaphtho[2,1-b]furan | rsc.org |
Nucleophilic Attack Pathways
While the electron-rich naphtho[2,1-b]furan ring is primed for electrophilic attack, nucleophilic reactions typically target substituents attached to the core or proceed through intermediates where the aromaticity is temporarily disrupted. The introduction of an electron-withdrawing group, such as an acetyl moiety at the C2-position, creates an electrophilic site that is susceptible to nucleophilic attack.
For example, 2-acetylnaphtho[2,1-b]furan reacts with nucleophiles like phenylhydrazine (B124118). The reaction proceeds via nucleophilic attack on the carbonyl carbon of the acetyl group, leading to the formation of 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan after subsequent dehydration. medcraveonline.commedcraveonline.com
Furthermore, derivatives of the naphthofuran core can be engineered to facilitate nucleophilic attack. The condensation of 2-acetylnaphtho[2,1-b]furan with malononitrile (B47326) produces 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan. medcraveonline.commedcraveonline.com The methyl group in this product is activated and can be deprotonated to form a nucleophilic carbanion. This anion can then participate in Michael-type addition reactions, attacking activated double bonds in other molecules. medcraveonline.com
Table 2: Examples of Nucleophilic Reactions Involving Naphtho[2,1-b]furan Derivatives
| Naphthofuran Derivative | Nucleophile/Reagent | Reaction Type | Resulting Structure | Citation(s) |
|---|---|---|---|---|
| 2-Acetylnaphtho[2,1-b]furan | Phenylhydrazine | Nucleophilic addition-elimination | Phenylhydrazone derivative | medcraveonline.commedcraveonline.com |
| 2-(2,2-Dicyano-1-methylvinyl)naphtho[2,1-b]furan | α-Cyanocinnamonitriles (in presence of base) | Michael addition | Acyclic adduct which then cyclizes | medcraveonline.com |
Cyclization and Annulation Reactions of the Naphthofuran Core
The naphtho[2,1-b]furan scaffold is a valuable building block for constructing larger, polycyclic, and fused-ring systems through cyclization and annulation reactions. These reactions expand the heterocyclic framework, leading to novel compounds with potentially unique properties.
One such strategy involves the reaction of 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan with various substituted α-cyanocinnamonitriles. This reaction, catalyzed by piperidine, proceeds through a Michael addition followed by an intramolecular cyclization and subsequent elimination of hydrogen cyanide to afford 2-(3-amino-2,4-dicyano-5-arylphenyl)naphtho[2,1-b]furans. medcraveonline.com This process effectively builds a new, highly functionalized benzene ring onto the naphthofuran core.
Another powerful method is intramolecular electrophilic cyclization. This approach has been used to achieve a regiospecific synthesis of naphtho[2,1-b]benzofurans, where the central aromatic C-ring is constructed under acidic conditions. elsevierpure.com Additionally, a one-pot protocol has been developed that involves a sequence of intramolecular condensation, a rsc.orgmedcraveonline.com-aryl shift, and an intermolecular oxidative aromatic coupling to create binaphtho[2,1-b]furan analogues. rsc.orgrsc.org
Table 3: Examples of Cyclization and Annulation Reactions
| Naphthofuran Reactant | Reagents | Reaction Type | Product Class | Citation(s) |
|---|---|---|---|---|
| 2-(2,2-Dicyano-1-methylvinyl)naphtho[2,1-b]furan | α-Cyanocinnamonitriles, piperidine | Annulation (Benzene ring formation) | 2-(Di-cyano-amino-arylphenyl)naphtho[2,1-b]furans | medcraveonline.com |
| 1-(Aryl/alkyl(arylthio)methyl)-naphthalen-2-ol | Pyridinium (B92312) bromides, DBU | Cyclization | 1,2-Dihydronaphtho[2,1-b]furans | researchgate.net |
| Arylnaphtho[2,1-b]furans | DDQ/MsOH | Intermolecular oxidative coupling | Binaphtho[2,1-b]furans | rsc.orgrsc.org |
| Suitably substituted precursors | Acid | Intramolecular electrophilic cyclization | Naphtho[2,1-b]benzofurans | elsevierpure.com |
Transformations to Related Heterocyclic Systems
The naphtho[2,1-b]furan skeleton can be chemically transformed into other related heterocyclic systems, thereby diversifying its structural and potential functional properties. These transformations often involve reactions at a functional group attached to the core, which then facilitates the formation of a new ring.
A notable example is the conversion to a thiophene-containing derivative via the Gewald reaction. The reaction of 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan with elemental sulfur in the presence of a base leads to the formation of 2-(5-amino-4-cyano-3-thienyl)naphtho[2,1-b]furan. medcraveonline.commedcraveonline.com
Nitrogen-containing heterocycles can also be synthesized. Ethyl naphtho[2,1-b]furan-2-carboxylate can be converted to the corresponding carbohydrazide (B1668358). arkat-usa.org This hydrazide is a versatile intermediate. It can be reacted with isothiocyanates and subsequently cyclized to form triazoles, thiadiazoles, and oxadiazoles. researchgate.net Alternatively, the hydrazide can be condensed with 2-chloro-3-formylquinolines to form Schiff bases, which upon treatment with chloroacetyl chloride, undergo cyclization to yield complex azetidinone derivatives. arkat-usa.org Similarly, 2-bromoacetylnaphtho[2,1-b]furan reacts with thiourea (B124793) to form a 2-aminothiazole (B372263) moiety attached to the naphthofuran core. researchgate.net
Table 4: Examples of Transformations to Other Heterocycles
| Starting Derivative | Key Reagents | New Heterocycle Formed | Product Class | Citation(s) |
|---|---|---|---|---|
| 2-(2,2-Dicyano-1-methylvinyl)naphtho[2,1-b]furan | Sulfur, base | Thiophene | Naphtho[2,1-b]furanyl-thienyls | medcraveonline.commedcraveonline.com |
| Naphtho[2,1-b]furan-2-carbohydrazide (B1303883) | Isothiocyanates, then cyclizing agent (e.g., HgO) | Oxadiazole | Naphtho[2,1-b]furanyl-oxadiazoles | researchgate.net |
| Naphtho[2,1-b]furan-2-carbohydrazide | 2-Chloro-3-formylquinolines, then chloroacetyl chloride | Azetidinone | Naphtho[2,1-b]furanyl-azetidinones | arkat-usa.org |
| 2-Bromoacetylnaphtho[2,1-b]furan | Thiourea | Aminothiazole | Naphtho[2,1-b]furanyl-thiazoles | researchgate.net |
Mechanistic Insights into Derivative Formation
Understanding the reaction mechanisms is crucial for controlling the synthesis of specific naphtho[2,1-b]furan derivatives. The formation of 2-arylnaphtho[2,1-b]furans can be complicated by rearrangement reactions.
A significant mechanistic feature is the rsc.orgmedcraveonline.com-aryl shift, which can occur under acid-catalyzed conditions. rsc.orgrsc.org This rearrangement can lead to the formation of a mixture of 1-aryl and 2-aryl-substituted naphtho[2,1-b]furan products, which can be difficult to separate and may lower the yield of the desired isomer. rsc.org Developing protocols that can control or switch the regioselectivity of these acid-catalyzed reactions is therefore an important area of research. rsc.orgrsc.orgresearchgate.net
The mechanism for the annulation reaction described in section 5.3 has been proposed to proceed via a sequence of well-understood steps. It begins with a Michael-type addition of a carbanion (generated from the reactant) to an activated double bond. medcraveonline.com This creates an acyclic intermediate which then undergoes an intramolecular cyclization. The final step is the elimination of a small, stable molecule like hydrogen cyanide (HCN) to yield the final, thermodynamically stable aromatic product. medcraveonline.com
The synthesis of dihydronaphtho[2,1-b]furans also provides mechanistic insights. For example, the reaction of naphthalenolate with ethyl 2-bromoacrylate, formed in situ, proceeds via a Michael-type addition to create a C-C bond, followed by an intramolecular Sₙ2 reaction where the phenoxide attacks the carbon bearing the bromine, displacing it and closing the furan ring. rsc.org
Exploration of Biological Activities and Molecular Interactions
Enzyme Inhibition Studies
The interaction of naphtho[2,1-b]furan (B1199300) derivatives with various enzymatic targets has been a subject of investigation, revealing potential therapeutic applications.
Tyrosinase Inhibition Potential and Mechanism
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), making it a prime target for agents developed for cosmetic and medicinal applications to address hyperpigmentation. While direct studies on the tyrosinase inhibitory activity of 2-(2-Chlorophenyl)naphtho[2,1-b]furan are not extensively documented, related heterocyclic structures have shown promise. For instance, certain benzofuran (B130515) derivatives, such as aurones, have been identified as tyrosinase inhibitors, although their potency is considered weak. However, the inhibitory strength of these molecules is significantly enhanced by the presence of hydroxyl groups at specific positions on the aromatic rings nih.gov.
Research into other furan-containing chalcones has demonstrated potent, mixed-type inhibition of mushroom tyrosinase nih.gov. For example, a furan (B31954) chalcone derivative bearing a 2,4-dihydroxyphenyl group exhibited an IC₅₀ value orders of magnitude lower than the standard inhibitor, kojic acid nih.gov. Given that many tyrosinase inhibitors are phenolic compounds that can chelate the copper ions in the enzyme's active site, the potential of 2-arylnaphtho[2,1-b]furans as tyrosinase inhibitors may depend on the specific substitutions on the aryl ring nih.govscience.gov.
Inhibition of NF-κB and IKK-β Pathways
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various chronic diseases. The IκB kinase (IKK) complex, particularly its IKK-β subunit, is a central convergence point for many NF-κB signaling pathways and a key therapeutic target nih.gov.
Studies on structurally related benzofurans have provided compelling evidence for NF-κB inhibition. Specifically, 5-Chloro-2-(2-chlorophenyl)benzo[b]furan, a close structural analog of the title compound, has been synthesized and evaluated as part of a study on NF-κB inhibitors nih.gov. This suggests that the 2-(2-chlorophenyl)benzo[b]furan moiety is a viable scaffold for inhibiting this pathway. Furthermore, a different derivative, Naphtho[1,2-b]furan-4,5-dione (NFD), has been shown to inhibit the nuclear translocation of NF-κB, which is a crucial step in its activation cascade. This inhibition by NFD leads to the downregulation of pro-survival proteins and contributes to its anti-proliferative effects in human hepatocellular carcinoma cells nih.gov. These findings strongly suggest that the this compound core structure has the potential to modulate the NF-κB and IKK-β pathways, thereby exerting anti-inflammatory effects.
Investigation of InhA and Cytochrome c Peroxidase Inhibition
InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a validated target for antitubercular drugs like isoniazid nih.govnih.gov. Compounds that directly inhibit InhA are of significant interest for overcoming resistance mechanisms nih.gov. Recent research has highlighted that naphtho[2,1-b]furan derived triazole-pyrimidines are highly potential inhibitors of both InhA and Cytochrome c peroxidase researchgate.net. Molecular docking studies from this research indicated that these derivatives exhibit a strong binding affinity for the active sites of these enzymes researchgate.net.
Cytochrome c peroxidase is an enzyme involved in the cellular response to oxidative stress. Its inhibition can have significant downstream effects. While the specific inhibitory activity of this compound has not been detailed, the demonstrated potential of the core naphthofuran scaffold against both InhA and Cytochrome c peroxidase suggests it is a promising area for further investigation researchgate.netnih.govnih.gov.
Other Enzymatic Targets (e.g., SIRT1, 5-lipoxygenase, C17,20 lyase, α-glucosidase, α-chymotrypsin)
The versatility of the naphthofuran scaffold has led to its evaluation against other enzymatic targets:
SIRT1: Sirtuin 1 (SIRT1) is a protein deacetylase involved in various cellular processes. Interestingly, certain naphthofuran derivatives have been investigated not as inhibitors, but as potent SIRT1 activators. Specifically, derivatives of methyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate were designed and found to activate SIRT1, which in turn could alleviate cell inflammation through the SIRT1/NF-κB pathway nih.gov. This indicates a capacity for the naphthofuran structure to interact with SIRT1, although the specific effect (inhibition vs. activation) is highly dependent on the substitution pattern.
5-Lipoxygenase (5-LOX): This enzyme is a key player in the biosynthesis of leukotrienes, which are inflammatory mediators. While direct data on naphthofurans is scarce, structurally related 2-substituted-1-naphthols have been reported as potent inhibitors of 5-lipoxygenase, with some 2-(aryl-methyl)-1-naphthols showing IC₅₀ values in the nanomolar range nih.gov. Similarly, 2-substituted benzofuran hydroxamic acids have also been found to be potent 5-LOX inhibitors nih.gov. This suggests that the broader naphthyl and furan-containing structures have potential for 5-LOX inhibition.
C17,20 lyase, α-glucosidase, and α-chymotrypsin: As of now, there is a lack of specific research literature detailing the inhibitory activity of this compound or its close derivatives against the enzymes C17,20 lyase, α-glucosidase, or α-chymotrypsin.
Antimicrobial Activity Studies
The naphtho[2,1-b]furan nucleus is a common feature in compounds exhibiting a wide range of antimicrobial properties ijprajournal.com.
Antibacterial Efficacy and Spectrum
Numerous studies have confirmed the antibacterial potential of naphtho[2,1-b]furan derivatives against a spectrum of both Gram-positive and Gram-negative bacteria ijprajournal.comresearchgate.netmedcraveonline.com. Synthesized derivatives have demonstrated excellent activity, often comparable to standard antibiotics like procaine penicillin and streptomycin researchgate.net.
The spectrum of activity frequently includes:
Gram-positive bacteria: such as Staphylococcus aureus, Streptococci, and Bacillus subtilis researchgate.netmedcraveonline.comnih.gov.
Gram-negative bacteria: including Escherichia coli and Pseudomonas aeruginosa researchgate.netmedcraveonline.com.
The efficacy can be influenced by the specific substituents on the naphthofuran core. For example, one study found that certain benzo[b]naphtho[2,1-d]furans demonstrated moderate activity against Bacillus subtilis but were not effective against Escherichia coli nih.gov. Another study on naphthoquinone derivatives, which share structural similarities, also showed inhibitory activity against various strains of Mycobacterium tuberculosis nih.gov. This broad activity underscores the potential of the naphtho[2,1-b]furan scaffold as a template for developing new antibacterial agents umsha.ac.ir.
Table 1: Antibacterial Activity of Naphtho[2,1-b]furan Derivatives
| Bacterial Strain | Type | Activity Reported | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | Good to Excellent | researchgate.netmedcraveonline.com |
| Streptococci | Gram-positive | Good to Excellent | researchgate.net |
| Bacillus subtilis | Gram-positive | Moderate to Good | medcraveonline.comnih.gov |
| Escherichia coli | Gram-negative | Variable to Good | researchgate.netmedcraveonline.comnih.gov |
| Pseudomonas aeruginosa | Gram-negative | Moderate to Good | researchgate.netmedcraveonline.com |
Antitubercular Activity Research
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has necessitated the search for novel antitubercular agents. Computational studies have identified naphthofuran derivatives as potential inhibitors of key mycobacterial proteins.
Interaction with Mycobacterium tuberculosis Proteins (e.g., NarL)
An in silico study investigated the interaction of benzofuran and naphthofuran derivatives with the Mycobacterium tuberculosis protein NarL. nih.gov NarL is a nitrate/nitrite response transcriptional regulatory protein that is crucial for the adaptation of MTB to anaerobic conditions, a state associated with latent tuberculosis infection. nih.gov This computational analysis suggested that derivatives of the benzofuran and naphthofuran moieties could potentially act as antituberculosis drugs by targeting this essential protein. nih.gov Although this research provides a theoretical framework for the antitubercular activity of naphthofurans, further in vitro and in vivo studies are required to validate these findings and to specifically determine the activity of this compound.
Receptor-Ligand Interactions
The interaction of naphthofuran derivatives with human receptors is a critical area of research for the development of new therapeutic agents for a variety of diseases.
Melanin Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
The melanin-concentrating hormone receptor 1 (MCH-R1) is a G protein-coupled receptor that plays a role in the regulation of energy homeostasis and is a target for the treatment of obesity. A study on naphtho[1,2-b]furan-2-carboxamide derivatives, an isomeric form of the naphtho[2,1-b]furan scaffold, identified these compounds as potent MCH-R1 antagonists. jst.go.jpnih.gov An extensive structure-activity relationship (SAR) study revealed that modifications to the aryl group at the C-5 position of the naphtho[1,2-b]furan skeleton significantly influenced the antagonist activity. jst.go.jpnih.gov While this research was not conducted on the this compound isomer, it highlights the potential of the naphthofuran core structure to interact with MCH-R1. This suggests that the 2-aryl-naphtho[2,1-b]furan scaffold could also be a promising starting point for the design of novel MCH-R1 antagonists.
Dopamine D2-like Receptor Ligand Studies
Mechanisms of Cellular Response and Molecular Targets
While direct evidence for this compound is not extensively documented, research on related naphthofuran structures provides a framework for understanding potential cellular and molecular responses.
The naphthofuran scaffold is a core component of various compounds that exhibit significant antiproliferative and cytotoxic effects against cancer cell lines. nih.govnih.gov The mechanisms underlying these effects are often multifaceted, involving the induction of programmed cell death and interference with critical cellular processes.
DNA Damage and Apoptosis: A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. For instance, the related compound Naphtho[1,2-b]furan-4,5-dione has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis. nih.gov This process was characterized by an increase in the sub-G1 cell population, externalization of phosphatidylserine, and the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov Similarly, certain 1,2-dihydronaphtho[2,1-b]furan derivatives have demonstrated promising anti-cancer potential through the induction of apoptosis. nih.gov Another related compound, the furanonaphthoquinone napabucasin, is also a known inducer of apoptosis. nih.gov
Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species is a common cellular event that can lead to oxidative stress and trigger apoptosis. While direct studies on ROS production by this compound are unavailable, other complex molecules containing similar structural motifs, such as 2-Phenyl-beta-lapachone, have been shown to stimulate the production of superoxide radicals in mitochondria. nih.gov An imbalance between the production of free radicals and the cell's ability to detoxify them can lead to significant damage to cellular components, including DNA, lipids, and proteins, ultimately culminating in cell death.
Mitochondrial Membrane Potential Dissipation: The mitochondrion plays a central role in the regulation of apoptosis. A key event in the initiation of the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential (ΔΨm). nih.gov Studies on Naphtho[1,2-b]furan-4,5-dione have demonstrated that its induction of apoptosis involves the loss of ΔΨm, leading to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event triggers the activation of a cascade of caspases, leading to cell death. nih.gov The compound 2-Phenyl-beta-lapachone has also been observed to collapse the mitochondrial membrane potential, highlighting the mitochondrion as a potential target for this class of compounds. nih.gov
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in promoting cell proliferation, invasion, and angiogenesis. wikipedia.org Small molecule inhibitors that target the ATP-binding site of c-Met are a strategy for inhibiting its activity. wikipedia.org Crizotinib and Cabozantinib are examples of FDA-approved c-Met inhibitors. wikipedia.orgnih.gov While c-Met inhibition is a known anticancer mechanism, there is currently no available research linking this compound or other naphthofuran derivatives to this specific activity.
Table 1: Antiproliferative Activity of Selected Naphthofuran Derivatives (Note: Data for the subject compound this compound is not available. The table shows data for related compounds for contextual purposes.)
| Compound/Derivative | Cell Line | Activity | Reference |
|---|---|---|---|
| Naphtho[1,2-b]furan-4,5-dione | MDA-MB-231 (Breast Cancer) | Induces S-phase arrest and apoptosis | nih.gov |
| 1,2-dihydronaphtho[2,1-b]furan derivatives (e.g., 3b) | MDA-MB-468, MCF-7 (Breast Cancer) | Potent anti-proliferative activities | nih.gov |
The biological activity of a compound is intrinsically linked to its ability to interact with macromolecules such as nucleic acids (DNA, RNA) and proteins (e.g., enzymes, receptors).
Direct studies detailing the interaction of this compound with biological macromolecules have not been identified in the reviewed literature. However, the planar, aromatic nature of the naphthofuran ring system is a common feature in molecules that are known to interact with DNA. Such interactions can occur through mechanisms like intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, potentially leading to DNA damage and inhibition of replication and transcription. Furan-containing molecules have also been explored for their ability to form covalent cross-links with DNA upon activation. ugent.be Further research is necessary to determine if this compound interacts with DNA or specific protein targets to exert any potential biological effects.
Structure Activity Relationship Sar and Ligand Design
Systematic Modification and Activity Profiling
The core structure of 2-phenylnaphtho[2,1-b]furan (B184984) serves as a versatile template for systematic chemical modifications. Researchers have synthesized extensive libraries of derivatives by introducing various substituents on both the naphthofuran core and the appended phenyl ring. nih.gov These modifications aim to probe the chemical space around the scaffold to identify key interactions that govern biological effects.
The process often begins with the synthesis of a parent compound, like ethyl naphtho[2,1-b]furan-2-carboxylate, which can be converted into a hydrazide. researchgate.net This intermediate is a versatile precursor for creating a range of derivatives, such as those incorporating oxadiazole rings. researchgate.net For instance, reacting the corresponding hydrazide with various aromatic aldehydes can yield a series of Schiff bases, which can then be cyclized. Another common strategy involves the Vilsmeier-Haack reaction on a precursor like 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan to create a pyrazole-4-carbaldehyde derivative. mdpi.comnih.gov This aldehyde is a key intermediate that can be further reacted with a variety of carbon and nitrogen nucleophiles to generate a diverse set of compounds with different heterocyclic moieties attached. mdpi.comnih.govresearchgate.net
The resulting analogs undergo activity profiling, typically through in vitro screening against various biological targets. Naphtho[2,1-b]furan (B1199300) derivatives have been evaluated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties. ijprajournal.comresearchgate.net For example, a series of 2-substituted naphtho[2,1-b]furans incorporating oxadiazolylamino moieties were synthesized and tested for antimicrobial and analgesic activities. researchgate.net Similarly, derivatives bearing a pyrazole (B372694) nucleus have been prepared and evaluated for their efficacy against Gram-positive and Gram-negative bacteria and fungi. mdpi.comnih.gov The data from this profiling is crucial for building a preliminary SAR model, identifying which modifications enhance or diminish activity.
| Scaffold Modification | Appended Heterocycle | Reported Biological Activity Profiled | Reference |
|---|---|---|---|
| Substitution at position 2 | 1,3,4-Oxadiazole | Antimicrobial, Analgesic | researchgate.net |
| Substitution at position 2 | Pyrazole | Antibacterial, Antifungal | mdpi.comnih.gov |
| Substitution at position 2 | Thiazolidinone (via pyrazole linker) | Antibacterial, Antifungal | mdpi.com |
| Substitution at position 1 | Thiazole | Antibacterial | researchgate.net |
| Substitution at position 6 | Pyrimidine | Antibacterial, Antifungal, Anti-inflammatory | ijprajournal.com |
Influence of Substituent Position and Electronic Effects (e.g., chloro substitution)
The position and electronic nature of substituents on the 2-phenylnaphtho[2,1-b]furan framework have a profound impact on biological activity. The 2-chlorophenyl group is of particular interest due to the unique properties of the chlorine atom. As a halogen, chlorine is an electron-withdrawing group (an inductive-withdrawing effect) yet it is also ortho, para-directing in electrophilic aromatic substitution (a resonance-donating effect). Its placement at the ortho position of the phenyl ring introduces significant steric and electronic modulation.
Studies on related heterocyclic structures, such as 5-(4-chlorophenyl)furan derivatives, have demonstrated the importance of the chlorophenyl moiety for potent biological activity, in that case as inhibitors of tubulin polymerization. nih.gov The chloro group can engage in specific halogen bonding interactions with protein residues, act as a lipophilic feature to enhance membrane permeability, or sterically influence the molecule's preferred conformation.
The electronic effects are also critical. Comparing a chloro-substituted compound with derivatives bearing electron-donating groups (like methoxy, -OCH₃) or other electron-withdrawing groups (like nitro, -NO₂) reveals distinct activity profiles. ijprajournal.com For example, the introduction of a nitro group, a strong electron-withdrawing group, at position 5 of the naphthofuran ring has been a strategy in the synthesis of certain derivatives. researchgate.netresearchgate.net The placement of substituents is equally important. A substituent on the naphthofuran core will have a different effect than one on the phenyl ring. For instance, quantum-chemical simulations on acetylnaphtho[2,1-b]furans showed that the position of the acetyl group (e.g., at position 1 versus 5) affects the molecule's thermodynamic stability and geometry. researchgate.net
| Substituent | Typical Position | Electronic Effect | Potential Role in Activity | Reference |
|---|---|---|---|---|
| Chloro (-Cl) | Phenyl Ring (ortho, para) | Inductively Withdrawing | Halogen bonding, lipophilicity, conformational restriction | nih.govnih.gov |
| Methoxy (-OCH₃) | Phenyl Ring / Naphthyl Core | Electron Donating | Hydrogen bond acceptor, alters electronics | ijprajournal.com |
| Nitro (-NO₂) | Naphthyl Core (e.g., C5) | Strongly Electron Withdrawing | Alters redox potential, hydrogen bond acceptor | researchgate.netresearchgate.net |
| Bromo (-Br) | Naphthyl Core (e.g., C7) | Inductively Withdrawing | Halogen bonding, heavy atom effect | nih.gov |
Conformational Analysis in SAR Development
The three-dimensional shape of a molecule is paramount for its interaction with a biological target. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt and their relative energies. For semi-rigid molecules like 2-(2-Chlorophenyl)naphtho[2,1-b]furan, the key variable is the rotational angle (dihedral angle) between the planar naphthofuran system and the 2-phenyl ring.
The ortho-chloro substituent plays a significant role here. It can create steric hindrance that restricts free rotation around the single bond connecting the phenyl and furan (B31954) rings. This results in a more defined, low-energy conformation, which can be advantageous for binding affinity as it reduces the entropic penalty upon binding to a receptor.
X-ray crystallography and computational modeling are essential tools for this analysis. For example, the crystal structure of a related compound, 7-Bromo-1-(4-chlorophenylsulfanyl)-2-phenylnaphtho[2,1-b]furan, showed that the 2-phenyl ring is rotated out of the naphthofuran plane by a dihedral angle of 15.23°. nih.gov Another substituted ring in this molecule was found to be nearly perpendicular to the core. nih.gov Quantum-chemical simulations using methods like Density Functional Theory (DFT) can reproduce experimental geometries and predict the most stable conformations for a series of analogs, providing crucial insights for SAR development. researchgate.net Understanding the preferred conformation allows medicinal chemists to design more rigid analogs that lock in the "active" conformation, often leading to improved potency and selectivity.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in understanding the SAR of this compound derivatives at a molecular level. By docking a series of analogs into the active site of a target protein, researchers can generate plausible binding poses and estimate the strength of the interaction, often expressed as a docking score or predicted binding affinity. nih.goveurekaselect.com
Docking studies on related compounds have provided valuable insights. For instance, various naphthofuran derivatives have been docked against microbial proteins to rationalize their antibacterial activity. researchgate.netresearchgate.net These studies often reveal key interactions, such as:
Hydrogen Bonds: Formed between polar groups on the ligand and amino acid residues in the protein.
Hydrophobic Interactions: Between the aromatic naphthofuran core and nonpolar pockets in the active site.
Pi-Pi Stacking: Between the aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The chlorine atom of the 2-chlorophenyl group can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.
In one study, derivatives of (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo ijprajournal.comresearchgate.netimidazo[1,2-c]pyrimidin-4-ol were docked into the FtsZ protein, a target for tuberculosis treatment. nih.gov The results highlighted specific hydrogen bond interactions and showed a correlation between high docking scores and in vitro activity. nih.gov Such studies help to validate experimental SAR data and provide a structural hypothesis for the observed activity, guiding the design of new compounds with improved binding affinity. nih.gov
| Compound Class | Protein Target (Example) | Predicted Key Interactions | Reference |
|---|---|---|---|
| Naphtho[2,1-b]furan-carboxamides | Bacterial proteins | Hydrogen bonding, Hydrophobic interactions | researchgate.netresearchgate.net |
| Chlorophenyl-imidazo-pyrimidines | FtsZ (Mycobacterium tuberculosis) | Hydrogen bonds with Arg140 and Gly19 | nih.gov |
| Chalcone derivatives | Cancer-related proteins | Good binding affinity within active sites | researchgate.neteurekaselect.com |
| Thiophene-based compounds | COVID-19 Main Protease | Protein-ligand interaction analysis | nih.gov |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful ligand-based drug design strategy that distills the essential structural features required for biological activity into a 3D model. nih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.
For the this compound series, a pharmacophore model would be constructed based on the SAR data from a set of active and inactive compounds. nih.gov Key features might include:
A hydrophobic/aromatic feature representing the naphthofuran core.
A second hydrophobic/aromatic feature for the 2-phenyl ring.
A halogen bond donor feature at the ortho position of the phenyl ring, representing the chlorine atom.
Additional hydrogen bond acceptor/donor features if other substituents (e.g., carbonyls, hydroxyls, or amines) are found to be crucial for activity.
Once developed, this pharmacophore model serves as a 3D query to screen large virtual libraries of compounds. nih.gov Molecules from the library that successfully map onto the pharmacophore features are identified as virtual hits. This process, known as pharmacophore-based virtual screening, can rapidly identify novel scaffolds that possess the necessary features for activity but may have a completely different chemical backbone from the original lead series. nih.gov
This strategy is a cornerstone of lead optimization. The virtual hits can be synthesized and tested, potentially leading to new, more potent, or more drug-like lead compounds. Furthermore, the pharmacophore model provides a clear hypothesis about which molecular interactions are most important, guiding further synthetic efforts to refine the lead series by enhancing these key interactions. nih.gov
Emerging Research Avenues and Academic Applications
Development as Chemosensors for Metal Ion Detection
The development of chemosensors for the detection of metal ions is a significant area of research, with fluorescent sensors being particularly valuable for their sensitivity and ease of use. The fundamental principle often involves a fluorophore, a molecule that emits light upon excitation, and a receptor site that can bind to a specific metal ion. This binding event alters the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal, such as enhancement (turn-on) or quenching (turn-off).
Naphthofuran derivatives are recognized for their inherent fluorescence, a property that makes them attractive candidates for the fluorophore component in chemosensors. Their extended aromatic system provides a basis for strong light absorption and emission. While the potential for 2-arylnaphtho[2,1-b]furans to act as chemosensors for metal ions is an area of academic interest, specific studies detailing the synthesis and evaluation of 2-(2-Chlorophenyl)naphtho[2,1-b]furan for this purpose are not currently available in the reviewed literature. The synthesis of a related isomer, 2-(2-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione, has been reported, but its metal ion sensing properties were not investigated. mdpi.com
Applications in Chemical Biology as Probes
In the field of chemical biology, fluorescent probes are indispensable tools for visualizing and understanding complex biological processes within living systems. An effective probe must not only be fluorescent but also capable of localizing to a specific cellular environment or interacting with a particular biomolecule.
Naphtho[2,1-b]furan (B1199300) derivatives have been explored for their wide-ranging biological activities, including antimicrobial and antitumor properties, which establishes their interaction with biological systems. ijprajournal.comresearchgate.netmedcraveonline.com Furthermore, the naphthofuran core has been successfully utilized as a fluorescent label for amino acids and peptides, demonstrating its utility in tagging biomolecules. uminho.pt This suggests that derivatives of this scaffold, in principle, could be developed into sophisticated chemical probes. However, there is no specific research that has been published on the application of This compound as a chemical probe for biological investigations.
Photochromic Properties and Materials Science Research
Photochromic materials, which undergo a reversible change in color upon exposure to light, are at the forefront of materials science research with potential applications in optical data storage, smart windows, and molecular switches. This phenomenon arises from a light-induced reversible transformation between two isomers with different absorption spectra.
Certain classes of naphthofuran derivatives, notably vinylidene-naphthofurans, have been shown to exhibit photochromic behavior. These compounds can switch between a colorless and a colored form upon irradiation with UV or sunlight. Despite this, there is no available data to indicate that This compound belongs to this class of photochromic compounds or that it has been investigated for such properties. The structural features required for photochromism are specific, and it cannot be assumed that all derivatives of a scaffold will exhibit this behavior.
Future Research Directions and Unexplored Potential
Advanced Synthetic Strategies for Complex Architectures
While general methods for the synthesis of naphtho[2,1-b]furans are established, often proceeding through the reaction of a 2-hydroxy-1-naphthaldehyde (B42665) with a suitable reagent, future research could focus on developing more sophisticated and efficient synthetic routes to build complex molecular architectures based on the 2-(2-Chlorophenyl)naphtho[2,1-b]furan core. ijpcbs.comarkat-usa.org
Future synthetic endeavors could explore:
Catalytic C-H Activation/Annulation Cascades: Developing novel transition-metal-catalyzed reactions, such as those employing palladium or rhodium, to construct the naphthofuran skeleton from simpler, readily available starting materials. mdpi.commdpi.com This could involve a one-pot synthesis from a substituted naphthalene (B1677914) and a chlorophenyl-containing precursor, enhancing atom economy and reducing synthetic steps.
Photochemical and Electrochemical Methods: Investigating light- or electricity-driven cyclization reactions could offer greener and milder alternatives to traditional thermal methods. mdpi.com Visible-light-mediated cycloadditions, for instance, have been successfully used for related naphtho[2,3-b]furan-4,9-diones and could be adapted for the synthesis of 2-arylnaphtho[2,1-b]furans. mdpi.com
Flow Chemistry Synthesis: The use of microreactor technology could enable precise control over reaction parameters, leading to higher yields, improved safety, and the potential for rapid library generation of analogs for structure-activity relationship (SAR) studies.
Derivatization for Complexity: Once the core structure is synthesized, efforts can be directed towards the late-stage functionalization of both the naphthalene and the chlorophenyl rings to create a library of derivatives with diverse functionalities, which is crucial for probing biological interactions.
Deeper Mechanistic Elucidation of Biological Actions
The biological activities of naphtho[2,1-b]furan (B1199300) derivatives have been reported, but the specific mechanisms of action are often not fully understood. ijprajournal.com For this compound, a comprehensive investigation into its biological effects and the underlying molecular mechanisms is a critical area for future research.
Key research questions to address include:
Identification of Molecular Targets: In silico target prediction tools and experimental approaches like affinity chromatography-mass spectrometry can be employed to identify the primary protein targets of the compound. nih.gov Given that related structures exhibit anticancer properties, potential targets could include kinases, topoisomerases, or proteins involved in apoptosis. nih.gov
Elucidation of Signaling Pathways: Once a primary target is identified, further studies would be necessary to unravel the downstream signaling pathways affected by the compound. This could involve techniques such as Western blotting, reporter gene assays, and transcriptomics to understand its impact on cellular processes. For instance, some naphthofuran derivatives are known to activate SIRT1, a key regulator of cellular metabolism and stress responses. nih.gov
Understanding the Role of the Chlorine Substituent: Mechanistic studies should aim to clarify the specific contribution of the 2-chloro substitution on the phenyl ring to the compound's biological activity. This could involve comparing its activity with the non-chlorinated analog, 2-phenylnaphtho[2,1-b]furan (B184984), to understand the influence of the halogen on target binding, metabolic stability, and cell permeability.
Cytotoxicity Profile: A thorough evaluation of the compound's cytotoxicity against a panel of cancer cell lines and normal cells is essential to determine its therapeutic window and potential for development as an anticancer agent. researchgate.net
Multi-Targeting Approaches in Chemical Biology
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs less effective. nih.gov The development of multi-target ligands, which can modulate several key proteins simultaneously, is a promising strategy. The this compound scaffold is an excellent candidate for the design of such agents.
Future research in this area could focus on:
Rational Design of Polypharmacological Agents: By understanding the key pharmacophoric features of the this compound scaffold, it can be rationally modified to interact with multiple targets of interest. nih.gov For example, by incorporating moieties known to interact with specific enzyme families, hybrid molecules with a tailored polypharmacological profile could be designed.
Fragment-Based and Linker-Tethering Strategies: The naphthofuran core could serve as a central scaffold to which different pharmacophoric fragments are attached via appropriate linkers. This approach allows for the systematic exploration of combinations of activities.
Systems Biology-Based Target Selection: Integrating data from genomics, proteomics, and metabolomics can help in identifying synergistic target combinations for a particular disease. This compound and its derivatives could then be screened against these target combinations.
Integration of Artificial Intelligence in Discovery and Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govresearchgate.net The integration of AI into the research of this compound can significantly enhance various aspects of its development.
Potential applications of AI include:
Predictive Modeling for Biological Activity: ML models can be trained on existing data for naphthofuran derivatives to predict the biological activities of novel, unsynthesized analogs of this compound. This can help in prioritizing which compounds to synthesize and test, saving time and resources.
De Novo Design using Generative Models: Generative adversarial networks (GANs) and other deep learning architectures can be employed to design novel molecules based on the this compound scaffold with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.govnih.gov These models can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches. arxiv.org
Synthesis Route Optimization: AI tools can analyze the vast body of chemical reaction data to propose and optimize synthetic pathways for this compound and its derivatives, potentially identifying more efficient and cost-effective routes. nih.govjetir.org
Pharmacophore Modeling and Virtual Screening: AI can enhance pharmacophore modeling to identify the crucial structural features for biological activity. These models can then be used for large-scale virtual screening of compound libraries to identify other potential multi-target ligands or compounds with similar activity profiles. nih.govplos.org
Q & A
Q. What are efficient synthetic methodologies for preparing 2-(2-Chlorophenyl)naphtho[2,1-b]furan derivatives?
A one-pot, three-component reaction using Meldrum’s acid, arylglyoxals (e.g., 2-chlorophenylglyoxal), and β-naphthol in the presence of triethylamine (Et3N) provides high yields (71–90%) of functionalized naphtho[2,1-b]furan derivatives. This method avoids chromatographic purification and expensive catalysts, making it scalable for academic labs. Reaction optimization includes controlling temperature (80–100°C) and solvent polarity to minimize side products .
Q. How can spectroscopic techniques confirm the structure of this compound derivatives?
Structural characterization relies on:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm) and furan oxygen-linked carbons (δ 105–115 ppm).
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm<sup>−1</sup>) and C–O–C (1240–1280 cm<sup>−1</sup>) confirm the furan and acetic acid moieties.
- Elemental analysis : Carbon/hydrogen content deviations >0.4% indicate impurities .
Q. Why do reactions involving β-naphthol preferentially form naphtho[2,1-b]furan isomers over other regioisomers?
The regioselectivity arises from the nucleophilic addition of the β-naphthol anion to the electrophilic carbonyl group of arylglyoxal. Steric and electronic factors favor attack at the C1 position of β-naphthol, leading to naphtho[2,1-b]furan rather than naphtho[2,3-b]furan derivatives. Computational studies suggest lower activation barriers for the 2,1-b pathway .
Advanced Research Questions
Q. How can this compound be functionalized to enhance biological activity?
- Schiff base formation : React the carbohydrazide derivative with 2-chloro-3-formylquinoline to form azetidinones, which exhibit antimicrobial activity (MIC: 12.5–50 µg/mL against S. aureus and E. coli) .
- Pyrazole integration : Use Vilsmeier formylation to introduce pyrazole moieties, followed by nucleophilic additions (e.g., malononitrile) to create heterocyclic hybrids with improved antifungal properties .
Q. What strategies resolve contradictions in crystallographic data for naphtho[2,1-b]furan derivatives?
- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (<1.0 Å) to resolve disorder in chlorophenyl substituents.
- ORTEP-3 visualization : Generate thermal ellipsoid plots to identify anisotropic displacement errors and validate hydrogen bonding networks .
Q. How are naphtho[2,1-b]furan derivatives applied in materials science?
- Organic semiconductors : Derivatives like naphtho[2,1-b:6,5-b']difuran exhibit hole mobility up to 3.6 cm<sup>2</sup>·V<sup>−1</sup>·s<sup>−1</sup> in organic field-effect transistors (OFETs). Planar π-conjugation and fused furan rings enhance charge transport .
Q. What experimental designs optimize pharmacological evaluations of naphtho[2,1-b]furan derivatives?
- Antimicrobial assays : Use agar dilution methods (CLSI guidelines) with C. albicans and B. subtilis to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and solvent-blank corrections .
- Cytotoxicity screening : Perform MTT assays on HEK-293 cells to assess selectivity indices (IC50 ratios) before in vivo studies .
Methodological Considerations
- Synthetic reproducibility : Monitor reaction progress via TLC (hexane/ethyl acetate, 7:3) to isolate intermediates.
- Crystallization : Use ethanol/water (3:1) for slow evaporation, yielding single crystals suitable for X-ray diffraction .
- Data validation : Cross-reference spectral data with PubChem entries (e.g., CID 13553-79-2 for rifamycin derivatives) to confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
